Calcium carbonate-13C

Description

The exact mass of the compound Calcium (13C)Carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

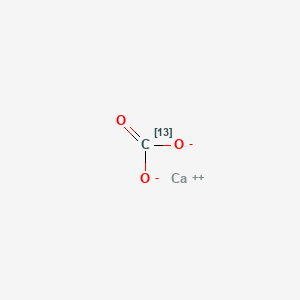

calcium;oxo(113C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYYLEPIZMXCLO-YTBWXGASSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584025 | |

| Record name | Calcium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-46-2 | |

| Record name | Calcium (13C)Carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287389462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (~13~C)carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287389-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM (13C)CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEW9SD7PYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Calcium Carbonate-13C for Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Calcium carbonate-13C (Ca¹³CO₃), a crucial isotopically labeled compound for a variety of research and development applications. This guide details the primary synthesis methodologies, experimental protocols, and expected quantitative outcomes. It also includes visualizations of a key biological pathway involving calcium carbonate precipitation and a general synthesis workflow.

Introduction to this compound

Calcium carbonate labeled with the stable isotope carbon-13 is a non-radioactive tracer used extensively in scientific research. Its applications range from metabolic flux analysis and environmental science to being a key intermediate in the synthesis of more complex ¹³C-labeled molecules for drug development and clinical diagnostics. The incorporation of ¹³C allows for the tracking and quantification of molecules and their transformations using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Commercially available Calcium carbonate-¹³C typically boasts high isotopic purity, serving as a benchmark for laboratory synthesis.[1]

Quantitative Data on this compound

The successful synthesis of this compound is evaluated based on its chemical purity, isotopic enrichment, and overall yield. While specific yields can vary based on the experimental setup and scale, the methods described are designed for high efficiency.

| Parameter | Typical Value | Source |

| Isotopic Purity | >99 atom % ¹³C | Commercial Suppliers[1] |

| Chemical Purity | >98% | Commercial Suppliers[1] |

| Molecular Weight | 101.08 g/mol | Calculated |

| Expected Yield | High (approaching 100% of theoretical) | Inferred from analogous syntheses[2] |

Synthesis Methodologies and Experimental Protocols

Two primary methods are employed for the synthesis of this compound: the carbonation of calcium hydroxide (B78521) and the precipitation from aqueous solutions. Both methods can achieve high yields and isotopic purity when performed with care to avoid contamination from atmospheric carbon dioxide.

Carbonation of Calcium Hydroxide with ¹³CO₂

This method involves the direct reaction of a ¹³C-labeled carbon dioxide gas with a slurry of calcium hydroxide. It is a robust method for producing highly enriched ¹³C-calcite. The protocol is adapted from the synthesis of ¹²C-enriched calcite.[2]

Experimental Protocol:

-

Reactor Setup: Place one mole (approximately 74.1 g) of high-purity calcium hydroxide (Ca(OH)₂) into a high-pressure reactor (e.g., a 2 L Parr autoclave).

-

Temperature Stabilization: Heat the reactor to a constant temperature, for example, 30°C.

-

Introduction of ¹³CO₂: Introduce high-purity ¹³CO₂ gas (e.g., 99 atom % ¹³C) into the static bed reactor to a pressure of approximately 20 bar.

-

Reaction: Allow the reaction to proceed for 24 hours to reach macroscopic equilibrium. The reaction can be monitored by the decrease in pressure within the reactor. Reaction Equation: Ca(OH)₂(s) + ¹³CO₂(g) → Ca¹³CO₃(s) + H₂O(l)

-

Product Recovery: After the reaction is complete, degas the reactor to remove any unreacted ¹³CO₂.

-

Drying: Dry the resulting this compound precipitate under vacuum (e.g., P < 8 mbar) at an elevated temperature (e.g., 110°C) for 72 hours to remove residual water.

-

Characterization: Analyze the final product for isotopic enrichment using Cavity Ring-Down Spectroscopy (CRDS) or Isotope Ratio Mass Spectrometry (IRMS).[2]

Precipitation from Aqueous Solution

This method relies on the reaction of a soluble calcium salt, such as calcium chloride (CaCl₂), with a soluble ¹³C-labeled carbonate salt, typically sodium carbonate-¹³C (Na₂¹³CO₃), in an aqueous solution.

Experimental Protocol:

-

Prepare Reactant Solutions:

-

Prepare a solution of a soluble calcium salt (e.g., 0.5 M CaCl₂) in deionized water.

-

Prepare a solution of sodium carbonate-¹³C (e.g., 0.5 M Na₂¹³CO₃) in deionized water. The sodium carbonate-¹³C should have a high isotopic purity (e.g., 99 atom % ¹³C).

-

-

Precipitation:

-

Slowly add the sodium carbonate-¹³C solution to the calcium chloride solution with constant stirring. A white precipitate of this compound will form immediately.

-

The reaction should be carried out in a vessel that minimizes exposure to atmospheric CO₂ to prevent isotopic dilution. Reaction Equation: CaCl₂(aq) + Na₂¹³CO₃(aq) → Ca¹³CO₃(s) + 2NaCl(aq)

-

-

Aging the Precipitate: Continue stirring the suspension for a period (e.g., 1-2 hours) to allow for crystal growth and uniform particle size.

-

Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel and an appropriate filter paper.

-

Washing: Wash the precipitate several times with deionized water to remove any soluble byproducts, such as sodium chloride.

-

Drying: Dry the collected this compound in an oven at a temperature that is sufficient to remove water without causing decomposition (e.g., 100-110°C) until a constant weight is achieved.

-

Characterization: Confirm the isotopic purity of the final product using appropriate analytical techniques like IRMS or NMR.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate a relevant biological pathway and a general experimental workflow for the synthesis of this compound.

Urease-Mediated Microbial Calcium Carbonate Precipitation

Microbially induced calcium carbonate precipitation (MICP) is a biogeochemical process where microorganisms facilitate the formation of calcium carbonate. The urease-mediated pathway is a well-studied example. This process can be utilized for various biotechnological applications, and the use of ¹³C-labeled urea (B33335) would result in the formation of ¹³C-labeled calcium carbonate, providing a means to trace the process.

Caption: Urease-mediated pathway for microbial precipitation of ¹³C-labeled calcium carbonate.

General Experimental Workflow for Precipitation Synthesis

The following diagram outlines the key steps in the synthesis of this compound via the precipitation method.

Caption: Workflow for the synthesis of this compound by the precipitation method.

Conclusion

The synthesis of this compound is a fundamental procedure for producing a versatile tool for isotopic labeling in research and development. Both the carbonation and precipitation methods are effective in generating a high-purity, highly enriched product. Careful execution of the experimental protocols is essential to achieve the desired quantitative outcomes and to avoid isotopic dilution from atmospheric carbon dioxide. The provided methodologies and diagrams serve as a comprehensive guide for scientists and researchers in the successful synthesis and application of this important labeled compound.

References

Physical and chemical properties of "Calcium carbonate-13C"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium carbonate-13C (Ca¹³CO₃) is a stable isotope-labeled form of calcium carbonate, in which the naturally occurring carbon-12 isotope is enriched with the carbon-13 isotope. This isotopic labeling provides a powerful tool for researchers across various scientific disciplines, particularly in drug development, metabolic research, and environmental science. The non-radioactive nature of ¹³C makes it a safe and effective tracer for in vivo and in vitro studies, allowing for the precise tracking of the carbonate ion's metabolic fate and the quantification of physiological and biochemical processes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and illustrates its application in a research context.

Physical and Chemical Properties

This compound is a white, odorless solid.[1][2] Its fundamental properties are largely identical to those of natural calcium carbonate, with the key distinction being the increased mass due to the ¹³C isotope. This mass difference is the basis for its use as a tracer in mass spectrometry-based analyses.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [1] |

| Synonyms | Calcium (13C)Carbonate, Carbonic-13C acid calcium salt | [1][3] |

| CAS Number | 287389-46-2 | [1][3] |

| Molecular Formula | Ca¹³CO₃ | [3][4] |

| Molecular Weight | ~101.08 g/mol | [3][4][5] |

| Appearance | White solid/powder | [1][6] |

| Melting Point | 825 °C (decomposes) | [1][3][6] |

| Density | ~2.93 g/mL at 25 °C (Aragonite) | [2] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | [3][4][6][7] |

Table 2: Solubility and Crystal Structure of this compound

| Property | Description | References |

| Solubility in Water | Practically insoluble. Solubility is increased by the presence of CO₂ or ammonium (B1175870) salts. Alkalinity reduces solubility. | [2][8] |

| Solubility in Acid | Readily soluble in dilute acids with effervescence. | [2] |

| Crystal Structure | Primarily exists in two main crystalline forms (polymorphs): Calcite (hexagonal) and Aragonite (orthorhombic). The specific form depends on the synthesis conditions. | [9][10] |

Experimental Protocols

Determination of Isotopic Purity by Isotope Ratio Mass Spectrometry (IRMS)

This protocol describes the general procedure for determining the ¹³C enrichment of this compound.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 100-200 µg) is weighed into a sample vial.[1] The sample should be a fine, homogeneous powder.

-

Acid Digestion: The sample is reacted with an excess of 100% phosphoric acid (H₃PO₄) under vacuum at a constant temperature (e.g., 70°C). This reaction quantitatively releases the carbonate as carbon dioxide (CO₂) gas. Ca¹³CO₃(s) + 2H₃PO₄(l) → Ca(H₂PO₄)₂(aq) + H₂O(l) + ¹³CO₂(g)

-

Gas Purification: The evolved CO₂ is cryogenically purified to remove water and other potential contaminants.

-

IRMS Analysis: The purified ¹³CO₂ gas is introduced into the dual-inlet system of an isotope ratio mass spectrometer. The mass-to-charge ratios of m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂, are measured.

-

Data Analysis: The ratio of ¹³C to ¹²C is calculated and compared against a calibrated reference standard (e.g., Vienna Pee Dee Belemnite - VPDB) to determine the δ¹³C value and the atom percent ¹³C.

In Vitro Solubility and Dissolution Rate Determination

This protocol is adapted from the USP dissolution testing method for solid dosage forms and can be applied to assess the solubility and dissolution characteristics of this compound powder or formulations.

Methodology:

-

Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.

-

Dissolution Medium: A suitable dissolution medium is prepared, typically 0.1 N HCl to simulate gastric fluid. The volume is usually 900 mL.

-

Temperature Control: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the dissolution vessel.

-

Agitation: The paddle is rotated at a specified speed (e.g., 75 rpm).

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). The withdrawn volume is replaced with fresh, pre-warmed medium.

-

Sample Analysis: The concentration of dissolved calcium in the collected samples is determined by a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

Data Analysis: The cumulative amount of dissolved this compound is plotted against time to determine the dissolution profile.

Crystal Structure Analysis by X-ray Powder Diffraction (PXRD)

This protocol outlines the general procedure for identifying the crystalline phase(s) of this compound.

Methodology:

-

Sample Preparation: A small amount of the fine powder sample is packed into a sample holder.

-

Instrument Setup: An X-ray diffractometer equipped with a Cu Kα radiation source is used. The instrument is calibrated using a standard reference material.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present (e.g., calcite, aragonite, or vaterite).

Applications and Workflows

Hypothetical Experimental Workflow: Tracing Calcium and Carbonate Metabolism in a Gut Microbiome Model using this compound

This workflow illustrates how this compound can be used as a tracer to investigate the influence of dietary calcium on the gut microbiome and host metabolism. This is a proposed experimental design based on methodologies from gut microbiome research.

Caption: Experimental workflow for a gut microbiome study using this compound.

Signaling Pathway Context: Potential Application in Studying Cellular Calcium and Bicarbonate Signaling

Calcium (Ca²⁺) and bicarbonate (HCO₃⁻) are crucial signaling molecules involved in numerous cellular processes, including proliferation, apoptosis, and pH regulation. This compound can be a valuable tool to dissect these pathways. For instance, after dissolution in the acidic tumor microenvironment, ¹³C-labeled bicarbonate could be traced into cellular metabolic pathways that are sensitive to pH changes, while the calcium could be tracked for its role in calcium-dependent signaling cascades.

Caption: Tracing Ca²⁺ and H¹³CO₃⁻ in cellular signaling and metabolism.

Conclusion

This compound is a versatile and powerful research tool with significant potential in drug development and biomedical research. Its stable isotopic label allows for safe and precise tracing of calcium and carbonate ions through complex biological systems. The methodologies outlined in this guide provide a framework for the accurate characterization and application of this compound. As research into areas such as the gut microbiome, cellular signaling, and drug delivery continues to advance, the utility of this compound as a tracer is expected to grow, offering deeper insights into fundamental biological processes and the mechanisms of disease.

References

- 1. tietopankki.luomus.fi [tietopankki.luomus.fi]

- 2. Calcium carbonate nano- and microparticles: synthesis methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonate Analysis δ13C and δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]

- 4. mdpi.com [mdpi.com]

- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 6. New guidelines for delta13C measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fate of calcium carbonate nanoparticles administered by oral route: absorption and their interaction with biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

Applications of Calcium Carbonate-13C in Geochemistry: An In-depth Technical Guide

December 2025

Abstract

Stable isotopes are indispensable tools in geochemistry, providing profound insights into a myriad of geological processes. Among these, Carbon-13 (¹³C), particularly in the form of labeled calcium carbonate (Ca¹³CO₃), has emerged as a powerful tracer for elucidating the dynamics of carbon cycling, paleoclimatic conditions, and the impacts of ocean acidification. This technical guide provides a comprehensive overview of the core applications of ¹³C-labeled calcium carbonate in geochemistry. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the experimental protocols, data interpretation, and the fundamental principles governing the use of this isotopic tracer. This document summarizes key quantitative data in structured tables, offers detailed experimental methodologies, and employs visualizations to illustrate complex workflows and relationships.

Introduction to ¹³C in Geochemistry

Carbon has two stable isotopes: the more abundant Carbon-12 (¹²C) and the rarer Carbon-13 (¹³C). The ratio of these isotopes (¹³C/¹²C), expressed in delta notation (δ¹³C) in parts per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard, varies in natural materials due to isotopic fractionation during physical, chemical, and biological processes. These variations serve as powerful proxies for reconstructing past environmental conditions and tracing the pathways of carbon through different geological reservoirs.

Calcium carbonate (CaCO₃), a ubiquitous mineral in marine and terrestrial environments, incorporates carbon from the dissolved inorganic carbon (DIC) pool of the water from which it precipitates. The δ¹³C value of CaCO₃ is therefore a record of the δ¹³C of the DIC, which in turn is influenced by a variety of factors including biological productivity, the source of carbon, and exchange with the atmosphere. The deliberate use of ¹³C-enriched calcium carbonate as a tracer allows for the precise tracking of carbonate dissolution and precipitation rates in controlled experiments, offering insights that are often unattainable through conventional methods.

Core Applications in Geochemistry

The applications of ¹³C-labeled calcium carbonate in geochemistry are diverse, spanning multiple sub-disciplines. Key areas of research include:

-

Carbon Sequestration and Ocean Acidification: Quantifying the dissolution rates of calcium carbonate in seawater is crucial for understanding the ocean's capacity to buffer rising atmospheric CO₂ levels.[1] ¹³C-labeled calcite allows for highly sensitive measurements of dissolution kinetics.[1]

-

Paleoclimatology and Paleoenvironmental Reconstruction: The δ¹³C values of ancient carbonates, such as those found in marine sediments, foraminifera shells, and pedogenic carbonates, provide invaluable information about past climate, ocean circulation, and terrestrial ecosystem dynamics.[2][3][4]

-

Hydrocarbon Seep Systems: Authigenic carbonates formed at hydrocarbon seeps exhibit a wide range of δ¹³C values, reflecting the diverse sources of dissolved inorganic carbon, including methane, seawater DIC, and residual CO₂ from methanogenesis.[5]

-

Diagenesis and Isotope Exchange: Understanding the post-depositional alteration of carbonate minerals is critical for the accurate interpretation of paleoclimate records. ¹³C tracers can be used to study the mechanisms and rates of carbon isotope exchange between carbonate minerals and pore fluids.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing ¹³C in calcium carbonate for geochemical applications.

Table 1: Representative δ¹³C Values in Different Geochemical Settings

| Geochemical Setting | Material | δ¹³C (‰, VPDB) Range | Mean δ¹³C (‰, VPDB) | Key Inferences |

| Hydrocarbon Seeps (Green Canyon, Gulf of Mexico) [5] | Authigenic Carbonate Clasts | -39.6 to 2.3 | -27.6 | Dominance of methane-derived fluids during initial formation. |

| Authigenic Carbonate Matrix | -29.4 to 3.4 | -11.6 | Mixture of carbon sources. | |

| Authigenic Carbonate Pore-filling Cements | -3.2 to 3.6 | 1.7 | Formation from seawater DIC and residual CO₂ from methanogenesis. | |

| Lacustrine Microbial Mats [2] | Syndepositional Carbonate Spherules | 5.31 to 8.11 | - | Reflects spatial and temporal changes in photosynthesis intensity. |

| Syndepositional Micrite | 1.41 to 5.77 | - | Records different aspects of the carbon cycle within the microbial mat. | |

| Modern Oceanic Carbonates [4] | Pelagic Calcium Carbonates | ~0 to +1 | - | Represents open ocean dissolved inorganic carbon. |

| Shallow-water Carbonate Platforms | +1 to +6 | - | Influenced by local biological activity and aragonite precipitation. |

Table 2: Precision of Analytical Techniques for δ¹³C Measurement in Carbonates

| Analytical Technique | Precision (‰) | Key Features | Reference |

| Cavity Ring-Down Spectroscopy (CRDS) | < 0.4 | High sensitivity, suitable for small sample sizes (µg of carbon). | [6] |

| Continuous-Flow Isotope Ratio Mass Spectrometry (CF-IRMS) with GasBench | < 0.1 | Routine high-precision analysis. | [7] |

| Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) | 0.05 - 0.21 | Can be used for pure calcium carbonate samples. | [7] |

| Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) | ≤ ±0.07 | Capable of analyzing sulfide-bearing carbonate samples. | [8] |

Experimental Protocols

Isotopic Labeling and Dissolution Experiments

A powerful application of ¹³C-labeled calcium carbonate is in quantifying dissolution rates, particularly in the context of ocean acidification and carbon sequestration.

Objective: To measure the dissolution rate of calcite in seawater at the molecular level.

Methodology:

-

Synthesis of ¹³C-labeled Calcite: Calcite is synthesized to be made entirely of the rare carbon-13 isotope.[1]

-

Dissolution Experiment: The ¹³C-labeled calcite is introduced into a known volume of seawater with a well-defined initial carbonate chemistry (pH, alkalinity, DIC).

-

Time-Series Sampling: Aliquots of the seawater are collected over time.

-

Isotopic Analysis: The ratio of ¹²C to ¹³C in the dissolved inorganic carbon of the seawater samples is measured using an isotope ratio mass spectrometer (IRMS) or a cavity ring-down spectrometer (CRDS).

-

Calculation of Dissolution Rate: The change in the ¹³C/¹²C ratio over time directly corresponds to the amount of ¹³C-calcite that has dissolved, allowing for a highly precise calculation of the dissolution rate.[1] This method has been shown to be approximately 200 times more sensitive than techniques that rely on measuring changes in pH.[1]

Analysis of δ¹³C in Carbonate Samples using CF-IRMS with a GasBench

Continuous-flow isotope ratio mass spectrometry (CF-IRMS) coupled with a GasBench is a standard method for high-precision δ¹³C analysis of carbonate minerals.

Objective: To determine the stable carbon isotope composition (δ¹³C) of powdered carbonate samples.

Methodology:

-

Sample Preparation: Carbonate samples are ground to a fine powder (~50-100 µm). A precise weight of the sample (e.g., ~0.300 mg of pure calcite) is placed into a glass vial.[9]

-

Acid Digestion: A small volume of anhydrous phosphoric acid (H₃PO₄) is added to the vial, which is then sealed and flushed with an inert gas like helium.[9] The vial is then tilted to allow the acid to react with the carbonate powder, producing CO₂ gas.[9]

-

Reaction and Equilibration: The reaction is allowed to proceed for a specific duration at a controlled temperature (e.g., a minimum of 5 hours for calcite at 25°C).[9]

-

Gas Analysis: The CO₂ in the headspace of the vial is automatically sampled and introduced into the IRMS.[9] The mass spectrometer measures the ratio of ¹³CO₂ to ¹²CO₂, from which the δ¹³C value is calculated.

-

Calibration: The results are calibrated against international standards such as NBS 18 and NBS 19 to report the δ¹³C values on the VPDB scale.[7]

Logical Relationships in Carbon Isotope Geochemistry

The interpretation of δ¹³C values in calcium carbonate requires an understanding of the various factors that influence the isotopic composition of the dissolved inorganic carbon (DIC) from which the carbonate precipitates.

The primary sources of DIC in many geological systems are the weathering of carbonate and silicate (B1173343) minerals and the dissolution of biogenic CO₂. The δ¹³C of the resulting DIC is a mixture of these sources. For instance, the weathering of carbonate minerals by carbonic acid results in a DIC δ¹³C value that is intermediate between the compositions of the carbonate and the carbonic acid.[10]

Conclusion

The use of ¹³C-labeled calcium carbonate as an experimental tracer and the analysis of natural variations in the δ¹³C of carbonate minerals are fundamental to modern geochemistry. These techniques provide unparalleled insights into critical Earth processes, from the molecular-level kinetics of mineral dissolution to the grand scale of the global carbon cycle and its evolution through geological time. The continued refinement of analytical techniques and the creative design of new experimental approaches will undoubtedly expand the role of calcium carbonate-13C in addressing pressing environmental and geological questions. This guide has provided a foundational overview of the core principles, methodologies, and applications, serving as a valuable resource for researchers and professionals in the field.

References

- 1. Key to Speeding Up Carbon Sequestration Discovered - www.caltech.edu [caltech.edu]

- 2. Stable carbon isotope values of syndepositional carbonate spherules and micrite record spatial and temporal changes in photosynthesis intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Global synchronous changes in the carbon isotopic composition of carbonate sediments unrelated to changes in the global carbon cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Uncovering the temporal carbon isotope (δ13C) heterogeneity in seep carbonates: a case study from Green Canyon, northern Gulf of Mexico [frontiersin.org]

- 6. osti.gov [osti.gov]

- 7. Delta13C analyses of calcium carbonate: Comparison between the GasBench and elemental analyzer techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 9. ucalgary.ca [ucalgary.ca]

- 10. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

A Technical Guide to Calcium Carbonate-13C in Paleoclimatology Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The stable isotope ratio of carbon-13 to carbon-12 (expressed as δ¹³C) in calcium carbonate (CaCO₃) is a cornerstone of paleoclimatology research. Preserved in natural archives such as marine foraminifera, terrestrial speleothems, and pedogenic carbonates, the δ¹³C signature provides a powerful proxy for reconstructing past environmental conditions. This technical guide offers a comprehensive overview of the principles, methodologies, and applications of calcium carbonate-13C analysis in paleoclimatology, designed for researchers and scientists seeking to utilize this valuable tool.

Theoretical Background: The Carbon Isotope Proxy

The utility of δ¹³C as a paleoclimate proxy is rooted in the isotopic fractionation that occurs during various physical, chemical, and biological processes. The primary reservoirs of carbon in the Earth's system—the atmosphere, oceans, and biosphere—each have distinct δ¹³C signatures. Photosynthesis, for example, preferentially incorporates the lighter ¹²C isotope, leading to organic matter being depleted in ¹³C compared to the atmosphere.

The δ¹³C value of calcium carbonate is influenced by the isotopic composition of the dissolved inorganic carbon (DIC) from which it precipitates. The δ¹³C of DIC, in turn, is controlled by a variety of factors, including the δ¹³C of atmospheric CO₂, ocean circulation patterns, and the input of carbon from the terrestrial biosphere. By analyzing the δ¹³C of ancient calcium carbonate, scientists can infer changes in these environmental parameters over geological timescales.

Key Archives for δ¹³C Paleoclimatology

Different geological archives record the δ¹³C signal in distinct ways, each offering unique insights into past climates.

-

Foraminifera: The shells of these marine protozoa are a fundamental archive for paleoceanography. The δ¹³C of foraminiferal calcite reflects the δ¹³C of the DIC in the water where they lived, providing information on water mass circulation, nutrient cycling, and the global carbon cycle.[1][2]

-

Speleothems: These cave deposits, such as stalagmites and stalactites, form from dripping water. Their δ¹³C values are influenced by the overlying vegetation (C3 vs. C4 plants), soil microbial activity, and atmospheric CO₂ levels, making them valuable archives of terrestrial paleoenvironments.[3][4][5][6][7][8][9][10][11]

-

Pedogenic Carbonates: Calcium carbonate nodules and coatings that form in soils can preserve a record of the δ¹³C of soil CO₂, which is a mixture of atmospheric CO₂ and CO₂ from plant root respiration and microbial decomposition of organic matter. This allows for the reconstruction of past vegetation types and can be used to estimate paleo-atmospheric CO₂ concentrations.[12][13][14][15][16][17][18][19]

Data Presentation: Quantitative Isotope Data

The following tables summarize key quantitative data relevant to the interpretation of δ¹³C in paleoclimatology.

Table 1: Typical δ¹³C Values of Key Carbon Reservoirs and Materials

| Carbon Reservoir/Material | Typical δ¹³C Value (‰ vs. VPDB) | Reference(s) |

| Atmospheric CO₂ (Pre-industrial) | ~ -6.5‰ | [20] |

| Atmospheric CO₂ (Modern) | ~ -8.5‰ | [20] |

| Marine Dissolved Inorganic Carbon (DIC) | ~ 0 to +2‰ | [1] |

| C3 Plants | -22‰ to -35‰ | [21][22][23] |

| C4 Plants | -10‰ to -16‰ | [22][23][24] |

| Soil Organic Matter (C3 dominated) | ~ -27‰ | |

| Soil Organic Matter (C4 dominated) | ~ -13‰ |

Table 2: Carbon Isotope Fractionation Factors in Paleoclimatology

| Fractionation Process | Isotope Enrichment Factor (ε) | Notes | Reference(s) |

| CO₂ (gas) - HCO₃⁻ (aq) | Temperature-dependent | Describes the equilibrium fractionation between atmospheric CO₂ and dissolved bicarbonate in water. | [20] |

| Calcite - HCO₃⁻ (aq) | ~ +1.0 ± 0.2‰ at 25°C | Represents the equilibrium fractionation during the precipitation of calcite from bicarbonate. | |

| CO₂ diffusion in soil | ~ +4.4‰ | Enrichment of ¹³C in soil CO₂ due to the slower diffusion of ¹³CO₂ relative to ¹²CO₂. | [18] |

Experimental Protocols

Accurate and precise measurement of δ¹³C in calcium carbonate is critical for robust paleoclimatological reconstructions. The following sections detail generalized experimental protocols for the analysis of different carbonate archives.

General Sample Preparation

-

Cleaning: Samples are physically and chemically cleaned to remove any contaminants. This may involve ultrasonication in deionized water, methanol, and/or hydrogen peroxide to remove organic matter and adhered particles. For foraminifera, individual shells are often picked under a microscope.

-

Powdering: Samples are ground to a fine, homogeneous powder (typically < 63 µm) using an agate mortar and pestle or a micro-mill. This ensures a consistent reaction with acid.

-

Drying: The powdered samples are dried in an oven at a low temperature (e.g., 50-70°C) to remove any residual moisture.

δ¹³C Analysis using GasBench II - IRMS

This method is widely used for high-throughput analysis of carbonate samples.

-

Sample Weighing: A small amount of the powdered carbonate (typically 100-200 µg) is weighed into a clean, dry glass vial.

-

Acidification: The vials are placed in an autosampler. The headspace of each vial is flushed with high-purity helium to remove atmospheric CO₂.[25] Phosphoric acid (H₃PO₄) is then automatically dispensed into each vial to react with the calcium carbonate and produce CO₂ gas.[25]

-

CaCO₃(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂O(l) + CO₂(g)

-

-

Equilibration: The vials are heated (e.g., to 70°C) for a specific duration (e.g., 1 hour) to ensure the reaction goes to completion.[25]

-

Gas Analysis: The CO₂ gas in the headspace of each vial is sequentially sampled by a gas chromatograph (GC) column to separate the CO₂ from other gases. The purified CO₂ is then introduced into an Isotope Ratio Mass Spectrometer (IRMS).

-

Isotope Ratio Measurement: The IRMS measures the ratio of ¹³C/¹²C in the CO₂ gas. This ratio is compared to that of a known reference gas that is also introduced into the IRMS.

-

Data Correction: The raw data is corrected for instrumental drift and linearity effects using international standards (e.g., NBS-19, LSVEC) that are analyzed alongside the samples. The final δ¹³C values are reported in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard.

δ¹³C Analysis using Kiel IV Carbonate Device - IRMS

This method is often used for smaller sample sizes and can offer higher precision.

-

Sample Loading: Weighed carbonate samples (as low as 10-20 µg) are loaded into individual reaction vessels.

-

Acid Digestion: The samples are individually reacted with orthophosphoric acid at a controlled temperature (e.g., 70°C) under vacuum.[26]

-

Water Removal: The evolved CO₂ and water vapor are passed through a series of cryogenic traps to separate the CO₂ from the water.[26]

-

Gas Introduction: The purified CO₂ is then introduced into the dual-inlet system of the IRMS.

-

Isotope Ratio Measurement and Calibration: The ¹³C/¹²C ratio is measured relative to a reference gas, and the data is calibrated using standards in a similar manner to the GasBench method.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in δ¹³C paleoclimatology.

References

- 1. researchgate.net [researchgate.net]

- 2. "Improving Paleoclimate Reconstructions using Models and Observations o" by Daniel E. Gaskell [elischolar.library.yale.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jsg.utexas.edu [jsg.utexas.edu]

- 7. CP - Distinguishing the combined vegetation and soil component of δ13C variation in speleothem records from subsequent degassing and prior calcite precipitation effects [cp.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Unravelling the controls on carbon isotopes in speleothems-a multiproxy approach [inis.iaea.org]

- 11. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 12. PEDOGENIC CARBONATE δ13C AND ENVIRONMENTAL PRECIPITATION CONDITIONS | EQA - International Journal of Environmental Quality [eqa.unibo.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 17. Paleo COâ [paleo-co2.org]

- 18. Atmospheric CO2 concentrations during ancient greenhouse climates were similar to those predicted for A.D. 2100 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbon dioxide in the atmosphere: Evidence from cenozoic and mesozoic paleosols (Journal Article) | OSTI.GOV [osti.gov]

- 20. fiveable.me [fiveable.me]

- 21. pnas.org [pnas.org]

- 22. BG - Carbon isotopic ratios of modern C3 and C4 vegetation on the Indian peninsula and changes along the plantâsoilâriver continuum â implications for vegetation reconstructions [bg.copernicus.org]

- 23. vliz.be [vliz.be]

- 24. δ13C values of an herbivore and the ratio of C3 to C4 plant carbon in its diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Carbonate Analysis δ13C and δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]

A Technical Guide to Isotopic Enrichment Levels of Commercially Available Calcium Carbonate-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Calcium carbonate-¹³C (Ca¹³CO₃). It is designed to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this critical isotopically labeled compound. This document outlines the typical enrichment levels, the analytical methodologies for their determination, and provides representative experimental protocols.

Introduction

Calcium carbonate-¹³C is a stable, non-radioactive isotopically labeled compound widely used in a variety of scientific applications. Its primary utility lies in its role as a tracer in metabolic research, clinical diagnostics, and as a starting material for the synthesis of other ¹³C-labeled molecules. The precise knowledge of its isotopic enrichment is paramount for the accuracy and reliability of experimental results. This guide serves to consolidate the available information on commercially available Ca¹³CO₃, with a focus on its isotopic purity.

Commercially Available Calcium Carbonate-¹³C: A Comparative Overview

Several reputable chemical suppliers offer high-purity Calcium carbonate-¹³C. The isotopic enrichment is consistently high across the board, reflecting the stringent quality control measures employed in its production. The following table summarizes the key specifications from major commercial suppliers.

| Supplier/Brand | Product Name/Number | Isotopic Purity (¹³C atom %) | Chemical Purity (%) |

| Sigma-Aldrich | Calcium carbonate-¹³C | 99 | Information not consistently provided |

| Cambridge Isotope Laboratories, Inc. | Calcium carbonate (¹³C, 99%) | 99 | ≥98 |

| Eurisotop (a subsidiary of CIL) | CALCIUM CARBONATE (13C, 99%) | 99 | 98 |

Note: The information presented in this table is based on publicly available data from the suppliers' websites and catalogs. For the most current and lot-specific information, it is always recommended to consult the supplier's Certificate of Analysis (CoA).

Analytical Methodologies for Isotopic Enrichment Determination

The determination of the isotopic enrichment of ¹³C in calcium carbonate is primarily accomplished through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods offer high precision and accuracy in quantifying the relative abundance of isotopes. While specific in-house protocols of commercial suppliers are proprietary, the following sections describe the general principles and representative experimental workflows for these techniques.[1]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for high-precision isotope ratio measurements. The technique is capable of determining minute differences in the isotopic composition of a sample. For the analysis of calcium carbonate, the solid sample is first converted into carbon dioxide (CO₂) gas, which is then introduced into the mass spectrometer.

A common method for this conversion is acid digestion, where the calcium carbonate is reacted with a strong acid, such as phosphoric acid (H₃PO₄), to release CO₂. The resulting gas is then purified and introduced into the IRMS instrument. The mass spectrometer separates the different isotopic forms of CO₂ (e.g., ¹²CO₂ and ¹³CO₂) based on their mass-to-charge ratio, and their relative abundances are measured by sensitive detectors.

The general workflow for determining the ¹³C enrichment of Calcium carbonate-¹³C using IRMS is depicted in the following diagram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is another powerful, non-destructive technique that can be used to determine the isotopic enrichment of labeled compounds. This method relies on the magnetic properties of the ¹³C nucleus. In a strong magnetic field, ¹³C nuclei absorb radiofrequency radiation at a specific frequency, and the intensity of the resulting signal is directly proportional to the number of ¹³C atoms in the sample.

For quantitative ¹³C NMR, a known amount of the Calcium carbonate-¹³C sample is dissolved in a suitable solvent (often an acidic aqueous solution to form a soluble salt) and analyzed. To ensure accurate quantification, a calibrated internal standard with a known ¹³C concentration may be used. The isotopic enrichment is determined by comparing the integral of the ¹³C signal from the sample to that of the internal standard or by using a calibration curve.

The logical flow for determining ¹³C enrichment using quantitative ¹³C NMR is illustrated below.

Representative Experimental Protocols

The following are detailed, representative protocols for the determination of ¹³C isotopic enrichment in Calcium carbonate-¹³C. It is important to note that these are generalized methods, and specific parameters may vary depending on the instrumentation and laboratory standard operating procedures.

Representative Protocol 1: Isotope Ratio Mass Spectrometry (IRMS)

1. Materials and Reagents:

-

Calcium carbonate-¹³C sample

-

Phosphoric acid (100% H₃PO₄)

-

Reference materials with known ¹³C isotopic composition (e.g., IAEA-CO-1, NBS 19)

-

High-purity helium for flushing

-

Sample vials with septa

2. Sample Preparation:

-

Accurately weigh approximately 0.1-0.2 mg of the dried Calcium carbonate-¹³C sample into a clean, dry sample vial.

-

Similarly, prepare vials with the reference materials.

-

Seal the vials with septa.

-

Place the vials in an autosampler tray connected to a gas preparation module (e.g., a GasBench II).

3. Acid Digestion and Gas Purification:

-

The automated system will flush each vial with high-purity helium to remove atmospheric CO₂.

-

A precise volume of 100% phosphoric acid is then injected into each vial.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 72°C) to ensure complete conversion of the carbonate to CO₂.

-

The evolved CO₂ is then passed through a series of traps (e.g., a water trap and a gas chromatography column) to remove any impurities.

4. IRMS Analysis:

-

The purified CO₂ is introduced into the ion source of the mass spectrometer.

-

The CO₂ molecules are ionized, and the resulting ions are accelerated and separated according to their mass-to-charge ratios in a magnetic field.

-

The ion beams corresponding to mass 44 (¹²C¹⁶O₂) and mass 45 (¹³C¹⁶O₂) are simultaneously collected by Faraday cup detectors.

5. Data Analysis:

-

The ratio of the ion currents (mass 45 / mass 44) is measured for both the sample and the reference materials.

-

The raw delta values (δ¹³C) are calculated relative to a working reference gas.

-

A calibration curve is generated using the known δ¹³C values of the international reference materials.

-

The δ¹³C value of the sample is then normalized to the Vienna Pee Dee Belemnite (VPDB) scale.

-

The atom percent ¹³C is calculated from the normalized δ¹³C value.

Representative Protocol 2: Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Materials and Reagents:

-

Calcium carbonate-¹³C sample

-

Deuterated water (D₂O)

-

Hydrochloric acid (HCl) or another suitable acid for dissolution

-

Internal standard with a known ¹³C concentration and a distinct NMR signal (e.g., ¹³C-labeled formate)

-

NMR tubes

2. Sample Preparation:

-

Accurately weigh a precise amount of the Calcium carbonate-¹³C sample (e.g., 10-20 mg) into a small vial.

-

Add a precise volume of the acidic D₂O solution to dissolve the sample completely.

-

If using an internal standard, add a precise volume of the standard solution to the sample solution.

-

Transfer the final solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

-

Insert the NMR tube into the NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a quantitative ¹³C NMR spectrum. Key parameters for quantitative analysis include:

-

A calibrated 90° pulse angle.

-

A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of the nuclei between scans.

-

Proton decoupling to collapse proton-carbon couplings and improve the signal-to-noise ratio.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

4. Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate the area of the ¹³C signal corresponding to the carbonate and the signal of the internal standard (if used).

-

Calculate the concentration of ¹³C in the sample based on the integral ratio and the known concentration of the internal standard.

-

From the calculated ¹³C concentration and the initial sample weight, determine the atom percent ¹³C enrichment.

Conclusion

Commercially available Calcium carbonate-¹³C is a high-purity reagent with a typical isotopic enrichment of 99 atom % ¹³C. The determination of this critical parameter is performed using robust and precise analytical techniques, primarily Isotope Ratio Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. The representative protocols provided in this guide offer insight into the rigorous quality control that underpins the reliability of this essential compound in research, diagnostics, and drug development. For specific applications, it is always advisable to obtain the Certificate of Analysis from the supplier to ensure the material meets the required specifications.

References

An In-depth Technical Guide to the Natural Abundance of ¹³C in Calcium Carbonate Minerals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of the stable carbon isotope, ¹³C, in various calcium carbonate (CaCO₃) minerals. It is intended to serve as a valuable resource for researchers in geochemistry, paleoclimatology, and biomineralization, as well as professionals in drug development who may utilize isotopic labeling in their studies. This document details the typical δ¹³C values found in nature, outlines the experimental protocols for their measurement, and illustrates the key factors and processes that influence ¹³C fractionation in these minerals.

Data Presentation: Natural Abundance of ¹³C in Calcium Carbonate Minerals

The stable carbon isotope composition is expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. The δ¹³C value is calculated as:

δ¹³C (‰) = [ (¹³C/¹²C)ₛₐₘₚₗₑ / (¹³C/¹²C)ₛₜₐₙₐₐᵣₔ - 1 ] × 1000

The following table summarizes the typical range of δ¹³C values for the most common calcium carbonate polymorphs—calcite, aragonite, and vaterite—as well as the mineral dolomite, from various geological and biological sources.

| Mineral | Source/Environment | Typical δ¹³C Range (‰, VPDB) | Notes |

| Calcite | Geological | ||

| Marine (inorganic) | -2 to +4 | Reflects the δ¹³C of dissolved inorganic carbon (DIC) in seawater. | |

| Speleothems (caves) | -12 to +2 | Influenced by the overlying soil and vegetation (C3 vs. C4 plants) and kinetic fractionation during precipitation.[1] | |

| Soil (pedogenic) | -10 to +5 | A mixture of atmospheric CO₂ and soil-respired CO₂ from organic matter decomposition.[2] | |

| Lacustrine (lakes) | -5 to +10 | Can be highly variable due to local biological productivity and water chemistry. | |

| Biological | |||

| Foraminifera (planktonic) | -2 to +3 | Primarily reflects the δ¹³C of surface ocean DIC.[3] | |

| Foraminifera (benthic) | -1 to +2 | Reflects the δ¹³C of bottom water DIC, influenced by the remineralization of organic matter.[4][5] | |

| Coccolithophores | -2 to +2 | Major contributors to marine sediments. | |

| Aragonite | Geological | ||

| Marine (inorganic) | 0 to +5 | Often precipitates in warmer, supersaturated waters. | |

| Speleothems (caves) | -10 to +3 | Can co-exist with calcite, often showing a slight ¹³C enrichment.[6] | |

| Biological | |||

| Corals (skeletons) | -5 to +2 | Influenced by the photosynthetic activity of symbiotic algae (zooxanthellae) and the coral's metabolism.[1][2][6][7][8] | |

| Mollusks (shells) | -15 to +5 | Can incorporate both ambient DIC and metabolic carbon, leading to a wide range of values.[9][10][11][12][13] | |

| Dolomite | Geological | ||

| Marine (diagenetic) | -10 to +15 | Can have a wide range of values depending on the timing and mechanism of dolomitization.[14][15][16] | |

| Lacustrine | -5 to +2 | Forms in specific alkaline and magnesium-rich lake environments.[17] | |

| Vaterite | Geological/Biological | Highly variable | A metastable and rare polymorph; its isotopic composition is not as well-constrained but can be influenced by rapid precipitation and cold temperatures.[18] |

Experimental Protocols for δ¹³C Analysis of Calcium Carbonate

The determination of δ¹³C in calcium carbonate minerals is a precise and well-established analytical procedure. The most common method involves acid digestion of the carbonate to produce CO₂ gas, which is then analyzed by isotope ratio mass spectrometry (IRMS).

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results.

-

Grinding: Samples must be ground to a fine, homogeneous powder (typically <100 µm) to ensure complete and rapid reaction with the acid.[19] This can be achieved using an agate mortar and pestle or a ball mill.

-

Cleaning: To remove potential contaminants, particularly organic matter which can affect the δ¹³C value, samples may require cleaning.[19] This can involve rinsing with deionized water, followed by treatment with hydrogen peroxide (to remove organics) and/or a weak acid (to remove surface alteration). Samples should be thoroughly dried in an oven at a low temperature (<60°C) after cleaning.

-

Sample Weighing: A precise amount of the powdered sample (typically 10-100 µg, depending on the analytical setup) is weighed into a small vial.[19]

Acid Digestion and CO₂ Purification

The powdered carbonate sample is reacted with an acid to quantitatively convert the carbonate to CO₂ gas.

-

Reaction: The sample vial is placed in an automated sampling device (such as a Thermo Scientific GasBench II or Kiel IV Carbonate Device) connected to the IRMS.[19] The vial is then flushed with a carrier gas (usually high-purity helium) to remove atmospheric CO₂.[15]

-

Acidification: A precise volume of 100% phosphoric acid (H₃PO₄) is added to the vial. The reaction is typically carried out at a constant temperature (e.g., 70°C) to ensure consistent isotopic fractionation.[19] The chemical reaction is: CaCO₃(s) + 2H₃PO₄(l) → Ca(H₂PO₄)₂(aq) + H₂O(l) + CO₂(g)

-

Purification: The evolved CO₂ gas, along with water vapor, is carried by the helium stream through a series of traps. A water trap (e.g., a cryogenic trap or a chemical desiccant) removes the water vapor.[19]

Isotope Ratio Mass Spectrometry (IRMS) Analysis

The purified CO₂ gas is introduced into the ion source of the mass spectrometer.

-

Ionization and Separation: In the ion source, the CO₂ molecules are ionized, and the resulting ions are accelerated into a magnetic field. The magnetic field separates the ions based on their mass-to-charge ratio, specifically separating the isotopologues ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁸O¹⁶O.

-

Detection and Data Processing: The ion beams for each mass are collected by separate Faraday cups, and their intensities are measured simultaneously. The ratio of the ion beam intensities (e.g., mass 45 / mass 44) is used to determine the ¹³C/¹²C ratio of the sample.

-

Standardization: The measured isotope ratios of the samples are compared to those of internationally recognized carbonate standards (e.g., NBS 19, IAEA-603) that are analyzed alongside the samples.[20] This allows for the normalization of the data and reporting of δ¹³C values on the VPDB scale.

Visualizations

Experimental Workflow for δ¹³C Analysis of Carbonates

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. epic.awi.de [epic.awi.de]

- 6. Coral skeletal carbon isotopes (δ13C and Δ14C) record the delivery of terrestrial carbon to the coastal waters of Puerto Rico | U.S. Geological Survey [usgs.gov]

- 7. pnas.org [pnas.org]

- 8. tos.org [tos.org]

- 9. minerva.union.edu [minerva.union.edu]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. bmta.researchcommons.org [bmta.researchcommons.org]

- 13. Carbon Isotopes (δ13C and Δ14C) in Shell Carbonate, Conchiolin, and Soft Tissues in Eastern Oyster (Crassostrea Virginica) | Radiocarbon | Cambridge Core [cambridge.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. ucalgary.ca [ucalgary.ca]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Carbonate Analysis δ13C and δ18O | Oregon State Stable Isotope Collaboratory | College of Earth, Ocean, and Atmospheric Sciences | Oregon State University [ceoas.oregonstate.edu]

- 20. pubs.usgs.gov [pubs.usgs.gov]

A Researcher's Guide to Calcium Carbonate-13C: Suppliers, Purchasing, and Key Applications

For researchers, scientists, and professionals in drug development, sourcing high-quality stable isotope-labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. Calcium carbonate-13C (¹³CaCO₃), a non-radioactive labeled analog of calcium carbonate, serves as a valuable tool in a variety of research applications, from metabolic studies to drug delivery. This technical guide provides an in-depth overview of this compound, including a comparative summary of suppliers, purchasing options, and detailed experimental protocols for its key applications.

Suppliers and Purchasing Options for this compound

Sourcing this compound requires careful consideration of factors such as isotopic purity, chemical purity, available quantities, and cost. Several reputable suppliers offer this stable isotope, each with varying product specifications and purchasing options. Below is a comparative table summarizing the offerings from prominent vendors.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | This compound | ≥99 atom % ¹³C | ≥98% | 1 g, 5 g (custom packaging available) |

| Cambridge Isotope Laboratories, Inc. | Calcium carbonate (¹³C, 99%) | 99% | 98%[1] | 1 g (other sizes may be available upon request)[1] |

| MedchemExpress | This compound | ≥99.8% | ≥98% | 50 mg, 100 mg, 250 mg (custom quotes available) |

| Fisher Scientific (distributor for Cambridge Isotope Laboratories) | CALCIUM CARBONATE (13C, 99%), 1 G | 99% | Not specified | 1 g[2] |

| Eurisotop (subsidiary of Cambridge Isotope Laboratories) | CALCIUM CARBONATE (13C, 99%) | 99% | 98% | 1 g |

Note: Pricing is subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Key Applications and Experimental Protocols

This compound has emerged as a critical tool in several areas of scientific research, primarily due to the stability of the ¹³C isotope, which allows for non-radioactive tracing and analysis.

Gastric Acid Secretion Measurement: The ¹³C-Calcium Carbonate Breath Test

A significant application of this compound is in the non-invasive measurement of gastric acid secretion via the ¹³C-Calcium Carbonate Breath Test.[3][4] This test is particularly valuable in clinical research and drug development for assessing the efficacy of acid-suppressing medications.

Principle:

Orally administered ¹³CaCO₃ reacts with gastric acid (HCl) to produce ¹³CO₂ gas. This labeled carbon dioxide is absorbed into the bloodstream and subsequently exhaled. The amount of ¹³CO₂ in the breath is directly proportional to the amount of gastric acid secreted.

Experimental Protocol:

-

Patient Preparation: The patient should fast overnight (at least 8-10 hours) before the test.

-

Baseline Breath Sample: A baseline breath sample is collected before the administration of ¹³CaCO₃. The patient exhales into a collection bag or tube.

-

Administration of ¹³CaCO₃: A precise dose of ¹³CaCO₃ (typically 50-100 mg) is dissolved in water and ingested by the patient.

-

Post-Dose Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for the first hour and every 30 minutes for the subsequent hour).

-

Sample Analysis: The collected breath samples are analyzed using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS) to determine the ratio of ¹³CO₂ to ¹²CO₂.

-

Data Analysis: The change in the ¹³CO₂/¹²CO₂ ratio from baseline is used to calculate the rate of gastric acid secretion.

Workflow for the ¹³C-Calcium Carbonate Breath Test:

References

- 1. Calcium carbonate (¹³C, 99%)- Cambridge Isotope Laboratories, CLM-7564-1 [isotope.com]

- 2. Cambridge Isotope Laboratories CALCIUM CARBONATE (13C, 99%), 1 G, Quantity: | Fisher Scientific [fishersci.com]

- 3. The Calcium Carbonate Breath Test, a noninvasive test of stimulated gastric acid secretion: preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium carbonate breath test for non-invasive estimation of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Calcium Carbonate-¹³C

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like Calcium carbonate-¹³C is integral to a variety of analytical techniques. This guide provides a comprehensive overview of the safety and handling guidelines for Calcium carbonate-¹³C, ensuring its proper use in a laboratory setting. While Calcium carbonate-¹³C is a stable isotope and not radioactive, adherence to safety protocols is crucial to maintain a safe research environment and ensure the integrity of experimental results.

Chemical and Physical Properties

Calcium carbonate-¹³C shares its chemical and physical properties with the naturally abundant Calcium carbonate, with the key difference being the enrichment of the carbon-13 isotope.

| Property | Value | Source |

| Chemical Formula | Ca¹³CO₃ | [1] |

| Molecular Weight | 101.08 g/mol | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | 825 °C (decomposes) | [2] |

| Solubility | Practically insoluble in water | [2] |

| Stability | Stable under normal conditions | [2] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Calcium carbonate is classified as a substance that can cause skin and eye irritation.[3]

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| H318 | Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Data sourced from ChemicalBook.[3]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation from dust particles.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Body Protection: A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.

Handling and Storage

Proper handling and storage are essential to maintain the quality of Calcium carbonate-¹³C and ensure the safety of laboratory personnel.

-

Handling:

-

Avoid generating dust. Use in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Storage:

Experimental Protocols: A General Workflow

While specific experimental protocols will vary, the following provides a general workflow for the use of Calcium carbonate-¹³C in a typical application like Isotope Ratio Mass Spectrometry (IRMS).

Detailed Methodologies:

-

Weighing: Don personal protective equipment (lab coat, gloves, safety glasses). Weigh the required amount of Calcium carbonate-¹³C in a fume hood to minimize inhalation of any airborne particles.

-

Sample Preparation: The specific preparation will depend on the experiment. For IRMS, this may involve dissolving the sample in an acid (e.g., phosphoric acid) to generate CO₂ gas. This step should be performed in a well-ventilated area, and appropriate caution should be taken when handling acids.

-

Introduction into Mass Spectrometer: The prepared sample (now likely in a gaseous form) is introduced into the mass spectrometer for isotopic analysis.

-

Data Acquisition: The instrument measures the ratio of ¹³C to ¹²C.

-

Decontamination: All glassware and surfaces that have come into contact with the chemical should be thoroughly cleaned.

-

Waste Disposal: Dispose of any waste containing Calcium carbonate-¹³C according to your institution's chemical waste disposal guidelines.

Signaling Pathways and Logical Relationships

The primary use of Calcium carbonate-¹³C is as a tracer in various scientific studies. It does not have a direct signaling pathway in the biological sense. However, its journey through a biological or geological system can be tracked, providing insights into metabolic pathways or geological processes.

The logical relationship for its use as a tracer can be visualized as follows:

Toxicological Information

Calcium carbonate is generally considered to have low toxicity. However, as a dust, it can be a physical irritant.

| Exposure Route | Effect |

| Inhalation | May cause respiratory tract irritation.[3] |

| Skin Contact | May cause skin irritation.[3] |

| Eye Contact | Causes serious eye damage.[3] |

| Ingestion | Not expected to be harmful if swallowed in small amounts. |

This information is based on the GHS classifications for Calcium Carbonate.[3]

First Aid Measures

-

After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After skin contact: Wash off with soap and plenty of water. Consult a doctor if irritation develops.

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This guide provides a foundational understanding of the safety and handling of Calcium carbonate-¹³C. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's safety protocols.

References

Theoretical Framework for Utilizing Calcium Carbonate-¹³C in Metabolic Tracer Experiments

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical basis for the use of Calcium carbonate-¹³C (¹³C-CaCO₃) in tracer experiments, a novel approach for elucidating specific metabolic pathways. While traditionally used in applications such as the urea (B33335) breath test, the strategic application of ¹³C-CaCO₃ as a tracer offers unique opportunities to investigate bicarbonate metabolism, anaplerotic pathways, and the metabolic contributions of the gut microbiota. This document outlines the fundamental principles, experimental design considerations, analytical methodologies, and potential applications in research and drug development.

Introduction to Stable Isotope Tracing with ¹³C-Calcium Carbonate

Stable isotope tracing is a powerful methodology for dissecting metabolic pathways in vivo and in vitro. By introducing a molecule labeled with a stable, non-radioactive isotope like Carbon-13 (¹³C), researchers can track the journey of the labeled atoms through various biochemical reactions.[1][2][3] ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a network.[4][5]

While ¹³C-labeled glucose, glutamine, and fatty acids are commonly employed tracers to probe central carbon metabolism, ¹³C-Calcium Carbonate presents a unique tool to investigate the fate of bicarbonate (HCO₃⁻) and carbon dioxide (CO₂) in biological systems.[6] Orally administered ¹³C-CaCO₃ reacts with gastric acid to release ¹³CO₂, which is then absorbed into the bloodstream as H¹³CO₃⁻. This labeled bicarbonate can then participate in a variety of metabolic pathways.

Core Principle: The fundamental premise of using ¹³C-CaCO₃ as a tracer lies in its ability to introduce a ¹³C-labeled bicarbonate pool into the body. This allows for the investigation of carboxylation reactions, where CO₂ or bicarbonate is incorporated into metabolites, and the study of acid-base homeostasis.

Theoretical Metabolic Fate of ¹³C from Calcium Carbonate

Upon oral administration, the metabolic journey of the ¹³C label from Calcium carbonate-¹³C can be conceptualized in the following stages:

-

Gastric Dissociation: In the acidic environment of the stomach, ¹³C-CaCO₃ dissociates to release ¹³C-labeled carbon dioxide. ¹³CaCO₃ + 2HCl → CaCl₂ + H₂O + ¹³CO₂

-

Absorption and Bicarbonate Pool Entry: The released ¹³CO₂ diffuses across the gastric mucosa and enters the bloodstream. The enzyme carbonic anhydrase rapidly converts it into labeled bicarbonate (H¹³CO₃⁻), which enters the systemic bicarbonate buffer pool.

-

Metabolic Incorporation: The labeled bicarbonate can be utilized by various carboxylating enzymes in different tissues. Key pathways that can be traced include:

-

Anaplerosis: The replenishment of tricarboxylic acid (TCA) cycle intermediates. A key anaplerotic reaction is catalyzed by pyruvate (B1213749) carboxylase, which incorporates bicarbonate into pyruvate to form oxaloacetate.[3][6]

-

Gluconeogenesis: Phosphoenolpyruvate carboxykinase (PEPCK) utilizes bicarbonate in the conversion of oxaloacetate to phosphoenolpyruvate.

-

Fatty Acid Synthesis: Acetyl-CoA carboxylase incorporates bicarbonate into acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis.

-

Urea Cycle: Carbamoyl (B1232498) phosphate (B84403) synthetase I fixes bicarbonate to form carbamoyl phosphate.

-

Purine and Pyrimidine Synthesis: Specific steps in the de novo synthesis of these nucleotide precursors involve carboxylation reactions.

-

-

Excretion: The ¹³C label can be excreted from the body primarily as ¹³CO₂ in exhaled breath.

The following diagram illustrates the theoretical metabolic pathway of the ¹³C label from orally administered Calcium carbonate-¹³C.

Caption: Theoretical metabolic fate of ¹³C from oral ¹³C-CaCO₃.

Experimental Design and Protocols

A well-designed tracer experiment using ¹³C-CaCO₃ is critical for obtaining meaningful data. The following outlines a hypothetical experimental protocol for an in vivo animal study.

Animal Model and Acclimatization

-

Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Housing: Individually housed in metabolic cages to allow for separate collection of urine and feces.

-

Diet: A standard chow diet with known isotopic composition. Animals should be acclimated to the diet and housing for at least one week prior to the experiment.

-

Fasting: Animals should be fasted overnight (12-16 hours) with free access to water before the administration of the tracer to ensure gastric emptying and consistent absorption.

Tracer Administration

-

Tracer: Calcium carbonate-¹³C (99% isotopic purity).

-

Dose: A dose of 50-100 mg/kg body weight is a suggested starting point, to be optimized based on preliminary studies.

-

Administration Route: Oral gavage. The ¹³C-CaCO₃ should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Sample Collection

A time-course collection of various biological samples is essential to capture the dynamics of ¹³C incorporation.

-

Breath: Breath samples should be collected at baseline (pre-dose) and at regular intervals post-dose (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to measure the rate of ¹³CO₂ excretion.

-

Blood: Blood samples should be collected via a cannulated vessel (e.g., tail vein) at similar time points. Plasma should be separated and immediately frozen at -80°C for later analysis of labeled metabolites.

-

Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue, muscle, brain) are rapidly excised, freeze-clamped in liquid nitrogen, and stored at -80°C.

The following diagram provides a generalized workflow for a ¹³C-CaCO₃ tracer experiment.

Caption: General workflow for a ¹³C-CaCO₃ tracer experiment.

Analytical Methodologies

The detection and quantification of ¹³C enrichment in various metabolites are typically performed using mass spectrometry-based techniques.

-

Breath ¹³CO₂ Analysis: Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of the ¹³CO₂/¹²CO₂ ratio in exhaled breath.

-

Metabolite Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure the mass isotopologue distributions of metabolites in plasma and tissue extracts.[7] This involves separating the metabolites and then analyzing the mass shifts caused by the incorporation of ¹³C.

Table 1: Analytical Techniques and Measured Parameters

| Analytical Technique | Sample Type | Measured Parameter |